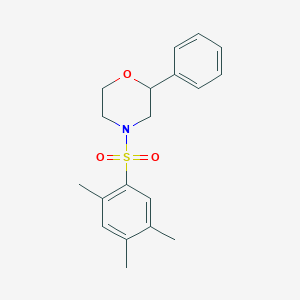![molecular formula C6H10O3 B2521982 6,8-Dioxabicyclo[3.2.1]octan-4-ol CAS No. 375348-81-5; 39682-49-0](/img/structure/B2521982.png)
6,8-Dioxabicyclo[3.2.1]octan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dioxabicyclo[321]octan-4-ol is a bicyclic organic compound characterized by a unique ring structure containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the rearrangement of precursor compounds. One common method involves the use of thionyl chloride (SOCl₂) in the presence of pyridine. This reaction promotes the migration of an oxygen atom from the C5 to the C4 position, resulting in the formation of the desired bicyclic ring system . Another method employs Appel conditions, which utilize triphenylphosphine and carbon tetrachloride to achieve a similar rearrangement .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the acid-catalyzed pyrolysis of cellulose-containing materials. This process selectively produces levoglucosenone, which can be further reduced to yield the target compound .
化学反応の分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and triphenylphosphine (PPh₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6,8-Dioxabicyclo[3.2.1]octan-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo skeletal rearrangements and bond-cleavage reactions. These processes are facilitated by the presence of the bicyclic ring system and the hydroxyl group at the C4 position. The compound can form reactive intermediates, such as chlorosulfites and alkoxytriphenylphosphonium species, which participate in various chemical transformations .
類似化合物との比較
Similar Compounds
Levoglucosenone: A precursor to 6,8-Dioxabicyclo[3.2.1]octan-4-ol, known for its use in the synthesis of chiral molecules.
Cyrene: A reduction product of levoglucosenone, used as a green solvent in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo specific skeletal rearrangements and its versatility in forming various derivatives. Its bicyclic structure and the presence of two oxygen atoms make it a valuable compound in synthetic organic chemistry .
特性
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dimethyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)


![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2521911.png)
![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2521919.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
